molecular formula C9H7ClN4S3 B12736449 9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene CAS No. 135489-02-0

9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene

Cat. No.: B12736449
CAS No.: 135489-02-0
M. Wt: 302.8 g/mol
InChI Key: JOMREIOYVOPNFR-UHFFFAOYSA-N
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Description

9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[64002,6]dodeca-1(8),2,5,9,11-pentaene is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene typically involves multi-step organic reactions. One common approach includes the cyclization of precursor molecules containing the necessary functional groups. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, to enhance efficiency and reduce costs. Additionally, purification techniques like crystallization and chromatography are employed to achieve the required purity levels for industrial applications .

Chemical Reactions Analysis

Types of Reactions

9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene stands out due to its specific arrangement of functional groups and heteroatoms. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .

Properties

CAS No.

135489-02-0

Molecular Formula

C9H7ClN4S3

Molecular Weight

302.8 g/mol

IUPAC Name

9-chloro-3-propylsulfanyl-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene

InChI

InChI=1S/C9H7ClN4S3/c1-2-3-15-9-4-5-6(7(10)12-14-11-5)16-8(4)13-17-9/h2-3H2,1H3

InChI Key

JOMREIOYVOPNFR-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=C2C3=C(C(=NN=N3)Cl)SC2=NS1

Origin of Product

United States

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